TRAP-14

説明

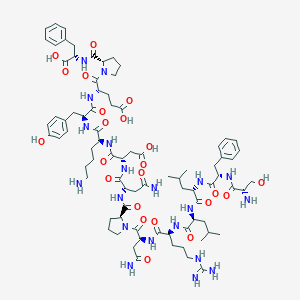

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe is a linear peptide comprising 14 amino acid residues. Its molecular formula is C₈₀H₁₂₁N₂₃O₂₅, with a molecular weight of 1757.91 g/mol (calculated exact mass). The IUPAC name delineates its structure as a series of peptide bonds linking serine (Ser), phenylalanine (Phe), leucine (Leu), arginine (Arg), asparagine (Asn), proline (Pro), aspartic acid (Asp), lysine (Lys), tyrosine (Tyr), glutamic acid (Glu), and additional Phe residues .

However, peptides of similar length and composition often participate in biological processes such as cell signaling, enzyme inhibition, or receptor modulation.

特性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHYRVSBKWIFES-WWSDOYNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H118N20O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1739.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137339-65-2 | |

| Record name | Thrombin receptor peptide (42-55) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137339652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

作用機序

Target of Action

The primary target of the peptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe, also known as Thrombin Receptor Activator Peptide (TRAP) , is the thrombin receptor . This receptor plays a crucial role in the regulation of thrombotic response.

Mode of Action

The peptide interacts with its target, the thrombin receptor, and activates it. This activation leads to a series of intracellular events that result in the contraction of vascular and gastric smooth muscle.

生化学分析

Biochemical Properties

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe has been found to have contractile effects on vascular and gastric smooth muscle. It stimulates the hydrolysis of phosphoinositides

生物活性

The peptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (commonly referred to as SFLLRNPNDKYEPF) is a significant compound in biological research, particularly in the fields of immunology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Peptide

SFLLRNPNDKYEPF is a synthetic peptide that acts primarily as a thrombin receptor activating peptide (TRAP). It is known for its role in activating protease-activated receptors (PARs), specifically PAR-1, which is crucial in various physiological processes such as coagulation, inflammation, and pain perception.

-

Thrombin Receptor Activation :

- SFLLRNPNDKYEPF mimics the action of thrombin, a key enzyme in the coagulation cascade. By binding to PAR-1, it initiates intracellular signaling pathways that lead to cellular responses such as platelet activation and aggregation.

- The activation of PAR-1 by this peptide has been shown to enhance endothelial cell permeability and promote angiogenesis, which is vital for wound healing and tissue repair .

- Cellular Effects :

- Antimicrobial Activity :

Case Studies

- Platelet Activation :

- Wound Healing :

Data Tables

The following table summarizes key characteristics and activities associated with SFLLRNPNDKYEPF:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄ |

| Molecular Weight | 3,573.47 g/mol |

| Biological Role | Thrombin receptor activation |

| Key Activities | Platelet activation, endothelial permeability |

| Potential Applications | Wound healing, anti-inflammatory therapies |

科学的研究の応用

Scientific Research Applications

-

Platelet Activation Studies

- TRAP is extensively used to study platelet activation mechanisms. It mimics the action of thrombin, which is crucial in hemostasis.

- Case Study : A study demonstrated that TRAP effectively induces platelet aggregation in vitro, providing insights into the signaling pathways involved in platelet function under diabetic conditions .

-

Ligand Binding Assays

- The peptide is suitable for ligand binding assays, allowing researchers to investigate receptor-ligand interactions.

- Data Table :

- Therapeutic Potential

-

Biomarker Development

- TRAP levels can serve as biomarkers for various diseases, including diabetes, where platelet activation is altered.

- Data Table :

- Research on Glycation Effects

化学反応の分析

Chemical Reactivity and Modifications

The peptide contains reactive side chains:

-

Asp (D) and Glu (E) : Carboxyl groups participate in pH-dependent deprotonation (pKa ~3.9–4.5) and can form esters or amides.

-

Lys (K) : ε-amino group (pKa ~10.5) undergoes acylation or Schiff base formation.

-

Tyr (Y) : Phenolic hydroxyl group susceptible to iodination or sulfation.

Table 2: Functional Group Reactivity

Enzymatic Degradation and Stability

The peptide is prone to proteolysis due to:

-

Trypsin-like cleavage : After Arg (position 5) and Lys (position 10) .

-

Chymotrypsin-like cleavage : After aromatic residues (Phe at positions 2, 14; Tyr at 11) .

-

Asp-N endopeptidase : Cleavage N-terminal to Asp (position 9) .

Stability Considerations :

-

pH Sensitivity : Degrades rapidly under alkaline conditions (pH >8) due to deamidation of Asn (positions 6, 8) .

-

Oxidation : Tyr (position 11) and Phe (positions 2, 14) oxidize under strong oxidizing agents.

Biological Interactions

While not directly a chemical reaction, the peptide’s role as Thrombin Receptor-Activating Peptide (TRAP) implies binding to protease-activated receptors (PARs) via cleavage at Arg (position 5) . This interaction involves:

-

Proteolytic exposure of a tethered ligand.

-

Conformational changes in PAR-1/4 receptors.

Analytical Characterization

-

Mass Spectrometry : ESI-MS confirms molecular weight (1,739.92 Da) and fragmentation patterns .

-

HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile) resolve impurities .

Key Challenges in Handling

類似化合物との比較

Comparison :

- The target peptide’s extended sequence (14 residues) contrasts sharply with these tripeptides, which lack the structural complexity for multi-domain interactions.

- Shorter peptides often exhibit faster metabolic degradation and reduced target specificity compared to longer sequences like the target peptide .

Medium-Length Peptides (6–8 Residues)

Comparison :

- The target peptide lacks post-translational modifications (e.g., amidation, pyroglutamate) seen in pGlu-Asp-Pro-Phe-Leu-Arg-Phe amide, which may affect receptor binding affinity .

- Both the target peptide and Thr-Arg-Ser-Ser-Arg-... contain multiple Arg residues, suggesting shared electrostatic interaction capabilities with negatively charged membranes or proteins .

Longer Peptides (>14 Residues)

Comparison :

- The target peptide’s molecular weight (1757.91 g/mol) is ~45% lower than this 30-residue peptide, limiting its capacity for large-scale conformational changes or multi-domain interactions .

- Both peptides share Pro residues, which introduce structural rigidity and influence secondary structure (e.g., β-turns) .

Structural and Functional Insights

準備方法

Solid-Phase Peptide Synthesis (SPPS)

The most widely used and reliable method for preparing peptides of this length and complexity is Solid-Phase Peptide Synthesis (SPPS) . This approach involves stepwise addition of protected amino acids to a resin-bound growing peptide chain.

-

- The peptide chain is assembled from the C-terminal to the N-terminal.

- Each amino acid is introduced as a protected derivative (e.g., Fmoc or Boc protection on amino groups).

- Coupling reagents such as HBTU, HATU, or DIC are used to activate carboxyl groups for peptide bond formation.

- After each coupling, the protecting group is removed to allow the next amino acid addition.

- Upon completion, the peptide is cleaved from the resin and deprotected to yield the free peptide.

-

- High purity and yield.

- Automation possible for reproducibility.

- Suitable for peptides of 14 residues like Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe.

-

- Side-chain protecting groups for reactive residues (e.g., Arg, Lys, Asp, Glu) are necessary.

- Purification by HPLC is required post-synthesis to isolate the target peptide.

Enzymatic Synthesis

Though less common for complex peptides, enzymatic methods using proteases or ligases can be employed for peptide bond formation under mild conditions.

-

- Protease-catalyzed ligation of shorter peptide fragments.

- Use of enzymes like trypsin, papain, or engineered ligases.

-

- Specificity constraints.

- Lower yields compared to SPPS.

- Generally more suited for shorter peptides or fragment ligations.

Recombinant DNA Technology

For peptides derived from natural proteins or requiring large-scale production, recombinant expression in microbial hosts (E. coli, yeast) is an option.

-

- Gene encoding the peptide sequence is cloned into an expression vector.

- Fusion proteins are often used to enhance stability and facilitate purification.

- Post-expression, the peptide is cleaved from the fusion partner enzymatically or chemically.

-

- Peptide length and sequence complexity may affect expression.

- Purification steps are critical to obtain the pure peptide.

- Post-translational modifications are generally absent unless engineered.

Chemical Ligation Techniques

For peptides longer than 10 residues, native chemical ligation (NCL) or other chemoselective ligation methods can be used to join peptide fragments.

-

- Two or more peptide fragments with reactive termini (e.g., thioesters and cysteine residues) are chemically ligated.

- This method allows synthesis of longer peptides with improved yield and purity.

-

- Useful when SPPS of the entire sequence is challenging.

- Enables incorporation of non-natural amino acids or modifications.

Comparative Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations | Suitability for SFLLRNPNDKYEPF |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis on resin | High purity, automation, reproducibility | Requires protecting groups, purification | Highly suitable, standard method |

| Enzymatic Synthesis | Enzyme-catalyzed peptide bond formation | Mild conditions, stereospecific | Low yield, sequence specificity | Limited use, fragment ligation only |

| Recombinant DNA Technology | Expression of peptide in microbial systems | Scalable, cost-effective for large amounts | Expression challenges, purification needed | Possible but less common for short peptides |

| Chemical Ligation | Joining peptide fragments chemically | Enables long peptides, modifications | Requires peptide fragments, complex setup | Useful for difficult sequences |

Research Findings and Optimization Parameters

Coupling Efficiency

- Studies indicate that coupling efficiency in SPPS can be optimized by:

- Using excess activated amino acid derivatives.

- Employing microwave-assisted synthesis to reduce reaction times.

- Utilizing double coupling steps for difficult residues such as arginine and proline.

Purification and Characterization

- Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard for purification.

- Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight.

- Amino acid analysis and sequencing validate the peptide identity.

Q & A

Q. What experimental techniques are recommended for determining the tertiary structure of this peptide?

To resolve the tertiary structure, use X-ray crystallography or NMR spectroscopy . For crystallography, optimize peptide purification and crystallization conditions using iterative screening with additives like polyethylene glycol (PEG) or salts. For NMR, isotopically label the peptide (e.g., ¹³C/¹⁵N) and analyze 2D/3D spectra (NOESY, TOCSY) to assign residues and calculate distance restraints . If structural homologs exist, computational tools like AlphaFold2 can predict folds, but experimental validation is critical.

Q. How can researchers characterize the functional properties (e.g., binding, enzymatic activity) of this peptide?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For enzymatic activity, design kinetic assays with fluorogenic substrates (e.g., para-nitrophenyl esters for hydrolases). Include negative controls (e.g., scrambled-sequence peptides) and replicate experiments (n ≥ 3) to ensure statistical robustness. Report activity in units like kcat/KM and compare to known benchmarks .

Advanced Research Questions

Q. What computational strategies improve sequence-structure-function predictions for peptides with repetitive motifs like "Pro-Asn-Asp"?

Implement graph neural networks (GNNs) or transformer-based models (e.g., Graphormer ) to encode 3D structural features into sequence design. Train models on databases like PDB or UniRef with attention mechanisms to capture residue-residue interactions. For example, the GPD model (Graphormer-based Protein Design) introduces Gaussian noise and sequence masks to enhance diversity, achieving 1.7-fold catalytic activity improvements in designed hydrolases . Validate predictions using molecular dynamics (MD) simulations (e.g., GROMACS ) to assess conformational stability.

Q. How can contradictory data between computational predictions and experimental results be resolved?

Analyze discrepancies by:

- Revisiting force fields : Adjust parameters in MD simulations (e.g., AMBER vs. CHARMM) to better match experimental conditions.

- Validating assay conditions : Ensure pH, temperature, and ionic strength match physiological environments.

- Cross-referencing structural databases : Compare with homologous peptides in the PDB to identify conserved functional motifs. Use Bayesian statistical frameworks to quantify uncertainty in predictions and experimental measurements .

Q. What methodologies are effective for studying post-translational modifications (PTMs) or degradation pathways of this peptide?

Employ mass spectrometry (MS) with tandem MS/MS for PTM identification. Use stable isotope labeling (SILAC) to track degradation kinetics in cell lysates. For in vitro studies, incubate the peptide with proteases (e.g., trypsin) and monitor cleavage patterns via HPLC or capillary electrophoresis. Integrate data with tools like Skyline or MaxQuant for quantification .

Data Analysis and Reproducibility

Q. How should researchers handle low sequence diversity in designed variants of this peptide?

Apply directed evolution with error-prone PCR or CRISPR-Cas9 mutagenesis to generate diverse libraries. Screen variants using high-throughput methods (e.g., microfluidics-coupled fluorescence-activated sorting). For computational approaches, use generative adversarial networks (GANs) to explore sequence space while maintaining structural constraints .

Q. What statistical methods are recommended for analyzing dose-response or activity data?

Use nonlinear regression (e.g., sigmoidal curve fitting) for dose-response relationships. Report EC50/IC50 values with 95% confidence intervals. For comparative studies, apply ANOVA with Tukey’s post hoc test to assess significance (p < 0.05). Share raw data and code (e.g., via GitHub) to ensure reproducibility .

Experimental Design Tables

| Parameter | Recommended Approach | Reference |

|---|---|---|

| Structural determination | X-ray crystallography with PEG 8000 screening | |

| Binding affinity measurement | SPR (Biacore T200, flow rate 30 μL/min) | |

| Sequence diversity enhancement | GPD model with Gaussian noise injection | |

| Data contradiction resolution | Bayesian uncertainty quantification |

Key Considerations

- Avoid commercial tools : Prefer open-source software (e.g., GROMACS, AlphaFold2) over proprietary platforms.

- Ethical reporting : Disclose conflicts of interest and raw data availability in compliance with journal guidelines .

- Interdisciplinary collaboration : Combine wet-lab experiments with bioinformatics to address functional hypotheses comprehensively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。